molecular formula C14H18BrNO2 B5796245 2-(3-bromophenoxy)-N-cyclohexylacetamide

2-(3-bromophenoxy)-N-cyclohexylacetamide

Cat. No.: B5796245
M. Wt: 312.20 g/mol
InChI Key: PTPHEFDTXGPXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenoxy)-N-cyclohexylacetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety, with a cyclohexyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-cyclohexylacetamide typically involves the reaction of 3-bromophenol with chloroacetyl chloride to form 2-(3-bromophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The phenoxy group can be oxidized under certain conditions.

    Reduction: The acetamide moiety can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products include primary amines or alcohols, depending on the extent of reduction.

Scientific Research Applications

2-(3-bromophenoxy)-N-cyclohexylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industrial Applications: It can be utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the acetamide moiety can form additional hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-cyclohexylacetamide
  • 2-(3-chlorophenoxy)-N-cyclohexylacetamide
  • 2-(3-bromophenoxy)-N-cyclohexylpropionamide

Uniqueness

2-(3-bromophenoxy)-N-cyclohexylacetamide is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPHEFDTXGPXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.